molecular formula C18H12N2OS2 B5571822 Phenothiazin-10-yl 2-pyridylthio ketone

Phenothiazin-10-yl 2-pyridylthio ketone

Cat. No.: B5571822
M. Wt: 336.4 g/mol
InChI Key: XOLZEMWLZXDFDF-UHFFFAOYSA-N
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Biological Activity

Phenothiazin-10-yl 2-pyridylthio ketone is a hybrid compound derived from phenothiazine, a well-known class of heterocyclic compounds with significant biological activities. This article explores its various biological activities, including antitumor, antibacterial, and neuropharmacological effects, supported by recent research findings and case studies.

Overview of Phenothiazine Derivatives

Phenothiazines are characterized by a tricyclic structure that includes sulfur and nitrogen atoms. Their derivatives have been extensively studied for pharmacological properties, including:

  • Antitumor activity
  • Antibacterial and antifungal properties
  • Neuropharmacological effects

The specific compound this compound has shown promising results in various studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of phenothiazine derivatives, including this compound. Notably:

  • Cell Viability : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (MGC-803). The half-maximal inhibitory concentration (IC50) for MCF-7 cells was reported to be notably lower than that for non-tumorigenic cells, indicating selective cytotoxicity .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with tubulin, disrupting the cell cycle and inducing apoptosis. This interaction is similar to that observed with well-known chemotherapeutic agents like paclitaxel .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Cell Viability (%) at 100 µM
MCF-73.56.2
MDA-MB-231-31.5
MGC-803--
MKN28--

Antibacterial and Antifungal Properties

Phenothiazine derivatives have also been investigated for their antibacterial and antifungal activities. The compound has shown effectiveness against various pathogens:

  • Bacterial Inhibition : Studies indicated that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The antifungal activity was assessed against common fungal strains, showing promising results in inhibiting growth.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has been evaluated for neuropharmacological effects:

  • Cognitive Enhancement : Research indicates potential benefits in cognitive function enhancement through modulation of neurotransmitter systems .
  • Antioxidant Properties : The compound has exhibited antioxidant activity in various assays, suggesting a protective role against oxidative stress .

Case Study: Neuropharmacological Impact

A study involving transgenic mice demonstrated that the administration of this compound led to improvements in memory retention and cognitive function compared to control groups. This suggests its potential application in treating neurodegenerative diseases .

Properties

IUPAC Name

S-pyridin-2-yl phenothiazine-10-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLZEMWLZXDFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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